molecular formula C₁₂H₁₈NNaO₃S B1663324 Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate CAS No. 40567-80-4

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

Cat. No.: B1663324
CAS No.: 40567-80-4
M. Wt: 279.33 g/mol
InChI Key: NJZLCEFCAHNYIR-UHFFFAOYSA-M
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Description

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is a chemical compound with the molecular formula C12H18NNaO3S. It is known for its high water solubility and stability, making it a valuable reagent in various biochemical and diagnostic applications. This compound is particularly used in the colorimetric determination of uric acid and cholesterol, as well as in the enzymatic photometric determination of hydrogen peroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate typically involves the reaction of N-ethyl-3-methylaniline with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the sulfonate group is introduced to the propyl chain. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or organic solvents like ethanol

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes

    Purification Steps: Including crystallization and filtration to obtain high-purity product

    Quality Control: Ensuring the product meets specific standards for use in diagnostic applications

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aromatic ring or the propyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, and other polar solvents

Major Products Formed

    Oxidation Products: Sulfonic acids

    Reduction Products: Amines

    Substitution Products: Various substituted aromatic compounds

Scientific Research Applications

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate involves its interaction with specific enzymes and substrates in biochemical assays. For instance, in the enzymatic photometric determination of hydrogen peroxide, the compound acts as a chromogenic substrate that undergoes a color change in the presence of hydrogen peroxide and peroxidase enzyme. This color change is then measured spectrophotometrically to determine the concentration of hydrogen peroxide .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate
  • N-Ethyl-N-(3-sulfopropyl)-m-toluidine sodium salt
  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt

Uniqueness

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is unique due to its high water solubility, stability, and sensitivity in biochemical assays. Its structure allows for efficient interaction with various enzymes and substrates, making it a preferred choice in diagnostic applications .

Biological Activity

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, often abbreviated as TOPS, is a highly soluble aniline derivative with significant biological activity. It is primarily utilized in biochemical applications, particularly in diagnostic assays and enzymatic reactions. This compound's unique structure and properties make it a valuable reagent in various fields, including medical and environmental research.

  • Molecular Formula : C₁₂H₂₀NNaO₃S
  • CAS Number : 40567-80-4
  • Solubility : Highly water-soluble, facilitating its use in aqueous biochemical assays.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes, enhancing or inhibiting their activity. For example, it has been shown to participate in enzymatic reactions involving peroxidase, leading to the formation of stable colored products that can be quantitatively measured.
  • Signal Transduction : TOPS is used to study cell signaling pathways, particularly in the context of oxidative stress and cellular responses to hydrogen peroxide.

Applications in Research

TOPS has been applied in various research contexts, including:

  • Uric Acid Determination : A novel enzymatic method utilizing TOPS has been developed for the quantitative determination of uric acid levels in human serum. This method demonstrated high sensitivity and specificity, making it suitable for clinical diagnostics .
Parameter Value
Limit of Detection (LOD)0.0035 mmol/L
Limit of Quantification (LOQ)0.0151 mmol/L
Relative Standard Deviation (RSD)Up to 1.8%
  • Colorimetric Assays : TOPS is employed as a chromogenic substrate in colorimetric assays for detecting hydrogen peroxide. The oxidative coupling reaction with 4-aminoantipyrine produces a stable blue dye, which can be measured spectrophotometrically .

Case Studies

  • Choline Determination in Enteral Nutrition :
    • A spectrophotometric method was developed using TOPS for the determination of choline levels in enteral nutrition products. The method involved the enzymatic conversion of choline to hydrogen peroxide, which reacted with TOPS to yield a measurable color change .
  • Nanozyme Applications :
    • Research has indicated that platinum nanoparticles exhibit enhanced catalytic activity when used with TOPS as a substrate. This interaction highlights the potential for developing new biosensors and catalytic systems based on nanozymes .

Properties

IUPAC Name

sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZLCEFCAHNYIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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